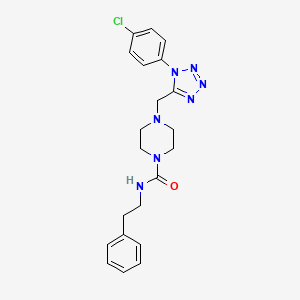4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-N-phenethylpiperazine-1-carboxamide
CAS No.: 1049436-01-2
Cat. No.: VC4151526
Molecular Formula: C21H24ClN7O
Molecular Weight: 425.92
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1049436-01-2 |
|---|---|
| Molecular Formula | C21H24ClN7O |
| Molecular Weight | 425.92 |
| IUPAC Name | 4-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-N-(2-phenylethyl)piperazine-1-carboxamide |
| Standard InChI | InChI=1S/C21H24ClN7O/c22-18-6-8-19(9-7-18)29-20(24-25-26-29)16-27-12-14-28(15-13-27)21(30)23-11-10-17-4-2-1-3-5-17/h1-9H,10-16H2,(H,23,30) |
| Standard InChI Key | OFKOORCWFLFBMD-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1CC2=NN=NN2C3=CC=C(C=C3)Cl)C(=O)NCCC4=CC=CC=C4 |
Introduction
| Property | Value |
|---|---|
| Molecular Formula | C20H23ClN6O |
| Molecular Weight | 414.89 g/mol |
| Functional Groups | Tetrazole, Piperazine, Amide |
| Key Structural Features | Chlorophenyl, Phenethyl Substituents |
Structural Features and Significance
The compound's structure includes:
-
Tetrazole Ring: Known for its bioisosteric properties, the tetrazole ring mimics carboxylic acids in drug design.
-
Chlorophenyl Group: Enhances lipophilicity and may contribute to receptor binding.
-
Piperazine Core: Frequently found in drugs due to its versatility in interacting with biological targets.
-
Phenethyl Substituent: Adds hydrophobicity and potential receptor specificity.
These features suggest the compound could serve as a scaffold for designing drugs targeting receptors or enzymes.
Synthesis Pathway
While specific synthesis details for this compound are not directly available, general approaches to similar structures involve:
-
Functionalization of the tetrazole ring via alkylation or arylation.
-
Coupling reactions to attach the piperazine moiety using reagents like carbodiimides.
-
Introduction of the phenethyl group through reductive amination or similar methods.
Potential Applications in Medicinal Chemistry
This compound's structure suggests several possible applications:
-
Antimicrobial Activity: Tetrazole derivatives often exhibit antibacterial or antifungal properties due to their ability to disrupt microbial enzymes.
-
CNS Activity: Piperazine derivatives are commonly found in central nervous system (CNS) drugs, including antipsychotics and antidepressants.
-
Anti-inflammatory Potential: Tetrazoles can act as bioisosteres for carboxylic acids in nonsteroidal anti-inflammatory drugs (NSAIDs).
Research Findings and Pharmacological Insights
Although no direct studies on this specific compound were identified, related compounds with similar scaffolds have been explored for:
-
Binding Affinity Studies: Molecular docking indicates tetrazole-containing compounds can bind effectively to enzyme active sites or receptors .
-
Anticancer Properties: Piperazine derivatives have shown activity against various cancer cell lines .
-
Antimicrobial Screening: Compounds with chlorophenyl groups have demonstrated broad-spectrum antimicrobial activity .
Challenges and Future Directions
Despite its promising structure:
-
The compound's pharmacokinetics (absorption, distribution, metabolism, excretion) remain unexplored.
-
Toxicological profiles need to be evaluated to ensure safety.
Future research should focus on:
-
Synthesizing and characterizing the compound.
-
Conducting in vitro and in vivo biological assays.
-
Exploring structure-activity relationships (SAR) to optimize efficacy.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume